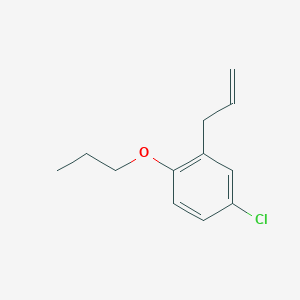

3-(3-Chloro-6-n-propoxyphenyl)-1-propene

Description

Significance within Contemporary Organic Chemistry and Synthetic Methodologies

The significance of 3-(3-Chloro-6-n-propoxyphenyl)-1-propene in contemporary organic chemistry stems from the synthetic utility of its constituent parts. Aryl ethers are a common feature in many biologically active compounds and functional materials. The presence of a chlorine atom and an n-propoxy group on the aromatic ring influences its electronic properties, which can be exploited in various chemical transformations. msu.edulibretexts.org

The propene group, also known as an allyl group when attached to an oxygen or other heteroatom, is a particularly valuable functional group. It can participate in a wide range of reactions, including:

Claisen Rearrangement: A powerful carbon-carbon bond-forming reaction where an allyl phenyl ether rearranges upon heating to form an ortho-allyl phenol (B47542). acs.orgwikipedia.orglibretexts.org This reaction is a classic example of a rsc.orgrsc.org-sigmatropic rearrangement and is fundamental in organic synthesis. wikipedia.orgrsc.org

Catalytic Functionalization: The double bond of the propene group is susceptible to a variety of transition metal-catalyzed reactions. These include hydrogenation, hydroformylation, hydrosilylation, and various cross-coupling reactions, allowing for the introduction of new functional groups with high chemo- and regioselectivity. rsc.orgnih.govmdpi.comnih.gov

The synthesis of such substituted propenylbenzenes can often be achieved through methods like the Wittig reaction, Horner-Wadsworth-Emmons reaction, or transition metal-catalyzed cross-coupling reactions.

Strategic Positioning of the Chlorinated Phenoxypropene Moiety in Chemical Research

The specific arrangement of the chloro, n-propoxy, and propene substituents on the benzene (B151609) ring of this compound provides a unique electronic and steric environment.

Electronic Effects: The chlorine atom is an electron-withdrawing group through its inductive effect, but it is also a weak π-donor through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.orgstackexchange.comlibretexts.org Conversely, the n-propoxy group is a strong electron-donating group through resonance, also directing to the ortho and para positions. msu.edulibretexts.org The interplay of these two groups on the same ring creates a distinct pattern of reactivity for electrophilic aromatic substitution reactions.

Steric Effects: The positions of the substituents influence the accessibility of different sites on the aromatic ring and the propene chain, which can be exploited to achieve selectivity in chemical reactions.

The chlorinated phenol substructure is found in numerous commercially important compounds, including antiseptics, herbicides, and pesticides. rsc.orgresearchgate.netnih.gov This highlights the potential of the chlorinated phenoxypropene moiety as a building block for agrochemicals and pharmaceuticals.

Overview of Advanced Research Trajectories for Complex Aryl Ethers and Propene Systems

The structural features of this compound place it at the intersection of several advanced research areas in organic chemistry.

Complex Molecule Synthesis: The functional groups present in this molecule serve as handles for the construction of more elaborate structures. For instance, the propene unit can be a precursor to other functional groups through oxidation or addition reactions. The aromatic ring can undergo further substitution or be used in cross-coupling reactions to build larger molecular frameworks. Research into the synthesis of complex molecules like substituted 1,3-diphenyl-2-propen-1-ones demonstrates the utility of such building blocks. nih.gov

Catalysis: There is ongoing research into developing new catalytic methods for the selective functionalization of alkenes and aryl ethers. rsc.orgnih.govmdpi.comnih.gov Single-atom catalysis is an emerging field that offers highly efficient and selective transformations of alkenes. mdpi.com

Materials Science: Aryl ethers are components of various polymers and functional materials. The specific substitution pattern of this compound could be leveraged to create materials with tailored electronic or physical properties.

Data Tables

Table 1: Physical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Anisole | C₇H₈O | 108.14 | 154 | 0.995 |

| 1-Chloro-3-methoxybenzene | C₇H₇ClO | 142.58 | 196 | 1.166 |

| Allylbenzene | C₉H₁₀ | 118.18 | 156-157 | 0.892 |

| 3-Chloro-1-propene | C₃H₅Cl | 76.52 | 45 | 0.938 |

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -OR (Alkoxy) | Activating | Ortho, Para |

| -R (Alkyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-prop-2-enyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-3-5-10-9-11(13)6-7-12(10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKWENXSMWRPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Chloro 6 N Propoxyphenyl 1 Propene

Retrosynthetic Analysis and Key Disconnection Strategies for the Phenoxypropene Framework

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. rsc.orgoregonstate.eduassets-servd.host For 3-(3-Chloro-6-n-propoxyphenyl)-1-propene, two primary disconnection points are identified within the phenoxypropene framework.

The first key disconnection is the carbon-oxygen bond of the aryl ether. This bond can be retrosynthetically cleaved to yield a substituted phenol (B47542) and an n-propyl halide or other n-propylating agent. This approach simplifies the target molecule into two key building blocks: a 3-chloro-6-allylphenol and an n-propyl electrophile.

A second strategic disconnection involves the carbon-carbon bond of the propene group. This can be approached in two ways: either by disconnecting the allyl group from the aromatic ring, suggesting a cross-coupling reaction, or by considering the formation of the double bond itself via an elimination or olefination reaction.

Development and Optimization of Convergent Synthetic Routes

A convergent synthesis, where different fragments of the molecule are prepared separately and then joined together, is often more efficient for complex molecules. For this compound, this would involve the synthesis of a key substituted phenol intermediate followed by etherification.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Ether Formation

The formation of the aryl ether bond is a critical step in the proposed synthesis. While traditional methods like the Williamson ether synthesis exist, modern palladium-catalyzed cross-coupling reactions offer milder conditions and broader functional group tolerance. mdpi.comresearchgate.net The Buchwald-Hartwig amination, adapted for C-O coupling, is a prominent example. researchgate.net

In this context, the reaction would involve the coupling of a substituted 2-allyl-4-chlorophenol (B86584) with an n-propyl halide or a related derivative. The choice of palladium catalyst and ligand is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) or palladium(0) complexes, while ligands such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) are often employed to facilitate the reductive elimination step that forms the C-O bond.

Table 1: Representative Conditions for Palladium-Catalyzed Aryl Etherification

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 80-110 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 |

| tBuBrettPhos Pd G3 | - | Cs₂CO₃ | Toluene | 100 |

This table presents representative conditions for palladium-catalyzed aryl ether formation and is not specific to the synthesis of this compound.

Optimization of this reaction would involve screening different combinations of catalysts, ligands, bases, and solvents to maximize the yield and minimize side reactions. The use of pre-catalysts, which are more stable and easier to handle, can also be beneficial. kapnayan.com

Olefin Metathesis and Related Olefination Techniques for the Propene Moiety

The introduction of the 1-propene moiety can be achieved through several methods. A classical approach involves the allylation of a phenol, for instance, via a Williamson ether synthesis with allyl bromide, followed by a Claisen rearrangement to install the allyl group on the aromatic ring.

More advanced and versatile methods include olefin metathesis. For example, a vinyl-substituted precursor could undergo a cross-metathesis reaction with ethylene (B1197577) to generate the terminal propene group. Ruthenium-based catalysts, such as the Grubbs catalysts (first, second, and third generation), are widely used for these transformations due to their high activity and functional group tolerance.

Table 2: Common Catalysts for Olefin Metathesis

| Catalyst | Description | Typical Applications |

| Grubbs' First Generation | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | Ring-closing metathesis, cross-metathesis |

| Grubbs' Second Generation | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium | Higher activity, broader substrate scope |

| Hoveyda-Grubbs Catalysts | Ruthenium-based catalysts with a chelating isopropoxybenzylidene ligand | Enhanced stability and recyclability |

This table provides an overview of common olefin metathesis catalysts and is not specific to the synthesis of this compound.

Alternatively, Wittig-type olefination reactions on a suitable aldehyde precursor could also be employed to construct the propene double bond with good control over the geometry.

Regioselective Functionalization of the Aromatic Ring

The precise placement of the chloro and n-propoxy groups on the phenyl ring is paramount. Starting from a commercially available phenol, regioselective electrophilic substitution reactions are key. The directing effects of the hydroxyl and, subsequently, the other substituents must be carefully considered.

For instance, starting with 2-n-propoxyphenol, electrophilic chlorination would need to be directed to the desired position. The use of specific chlorinating agents and catalysts can influence the regioselectivity. For example, N-chlorosuccinimide (NCS) in the presence of a Lewis acid or a specific catalytic system can provide control over the position of chlorination. Enzymatic halogenation, while a more specialized technique, offers remarkable regioselectivity and is an area of growing interest.

The order of the synthetic steps is also critical. For example, performing the chlorination before the etherification might be advantageous to avoid potential side reactions with the propoxy group.

Investigation of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of this compound at various stages.

Solvent-Free and Catalytic Approaches

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. For the aryl ether formation step, solvent-free conditions or the use of more environmentally friendly solvents like water or recyclable ionic liquids could be explored.

Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste. The use of highly efficient and recyclable catalysts for the cross-coupling and metathesis steps aligns with green chemistry principles. For instance, heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly desirable. researchgate.net

A catalytic version of the Williamson ether synthesis has been developed, which uses weaker alkylating agents at high temperatures, avoiding the need for stoichiometric amounts of strong bases and reducing salt waste. mdpi.com

Table 3: Comparison of Traditional vs. Greener Synthetic Approaches

| Reaction Step | Traditional Method | Greener Alternative | Green Chemistry Principle |

| Aryl Ether Formation | Williamson Ether Synthesis (strong base, stoichiometric) | Catalytic Williamson Ether Synthesis, Pd-catalyzed coupling in water | Atom economy, catalysis, safer solvents |

| Olefination | Wittig Reaction (stoichiometric phosphonium (B103445) ylide) | Olefin Metathesis (catalytic) | Catalysis, atom economy |

| Chlorination | Use of Cl₂ gas | N-chlorosuccinimide with a recyclable catalyst | Safer reagents, catalysis |

This table provides a conceptual comparison and is not based on specific experimental data for the synthesis of this compound.

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be approached in a manner that is not only efficient and precise but also more sustainable.

Atom Economy and Reaction Efficiency Analysis

A plausible and efficient synthetic route to this compound can be envisioned starting from the readily available 4-chlorophenol (B41353). This proposed multi-step synthesis involves an initial allylation, followed by a Claisen rearrangement, and a final O-propylation.

The first step is a Williamson ether synthesis to form allyl 4-chlorophenyl ether. This is typically achieved by reacting 4-chlorophenol with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone (B3395972) or acetonitrile.

Subsequent heating of the allyl 4-chlorophenyl ether induces a thermal libretexts.orglibretexts.org-sigmatropic rearrangement, known as the Claisen rearrangement, to yield 2-allyl-4-chlorophenol. libretexts.orgwikipedia.org This intramolecular reaction is known for its high efficiency and proceeds through a concerted pericyclic transition state. libretexts.orglibretexts.orgrsc.org The final step involves the O-propylation of the newly formed phenolic hydroxyl group in 2-allyl-4-chlorophenol with an n-propyl halide (e.g., 1-bromopropane) under standard Williamson ether synthesis conditions to afford the target molecule, this compound.

Table 1: Illustrative Atom Economy for the Proposed Synthesis of this compound

| Reaction Step | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

| 1. Allylation | 4-Chlorophenol + Allyl bromide + K₂CO₃ | Allyl 4-chlorophenyl ether | KBr + KHCO₃ | 62.3% |

| 2. Claisen Rearrangement | Allyl 4-chlorophenyl ether | 2-Allyl-4-chlorophenol | None (intramolecular) | 100% |

| 3. O-propylation | 2-Allyl-4-chlorophenol + 1-Bromopropane + K₂CO₃ | This compound | KBr + KHCO₃ | 69.8% |

Note: The atom economy calculations are theoretical and based on the primary reactants and products. The actual yield and efficiency will be influenced by reaction conditions and purification losses.

Advanced Spectroscopic and Structural Elucidation of 3 3 Chloro 6 N Propoxyphenyl 1 Propene

High-Resolution NMR Spectroscopy for Complete Proton and Carbon Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 3-(3-Chloro-6-n-propoxyphenyl)-1-propene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for full spectral assignment.

Expected ¹H and ¹³C NMR Data:

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the n-propoxy group, along with the anisotropy of the benzene (B151609) ring, would lead to a predictable dispersion of signals.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2' | ~6.90 | d | J ≈ 8.5 |

| H-4' | ~7.15 | dd | J ≈ 8.5, 2.5 |

| H-5' | ~6.80 | d | J ≈ 2.5 |

| H-1 | ~5.95 | m | - |

| H-2 (trans) | ~5.10 | d | J ≈ 17.0 |

| H-2 (cis) | ~5.05 | d | J ≈ 10.0 |

| H-3 | ~3.40 | d | J ≈ 6.5 |

| O-CH₂ | ~3.95 | t | J ≈ 6.5 |

| -CH₂- | ~1.80 | sextet | J ≈ 7.0 |

| -CH₃ | ~1.05 | t | J ≈ 7.5 |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1' | ~155.0 |

| C-2' | ~125.0 |

| C-3' | ~128.0 |

| C-4' | ~127.5 |

| C-5' | ~112.0 |

| C-6' | ~132.0 |

| C-1 | ~137.0 |

| C-2 | ~116.0 |

| C-3 | ~39.0 |

| O-CH₂ | ~70.0 |

| -CH₂- | ~22.5 |

| -CH₃ | ~10.5 |

To confirm these assignments and elucidate the full bonding network and spatial proximities, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include those between the vinyl protons (H-1, H-2), the allyl proton (H-3) and the vinyl proton (H-1), and within the n-propoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and their attached carbons, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include those from the allylic protons (H-3) to the aromatic carbons (C-1', C-2', C-6') and the vinyl carbons (C-1, C-2), as well as from the O-CH₂ protons of the propoxy group to C-6'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. NOESY would be critical for determining the preferred conformation of the molecule, for instance, by observing correlations between the allylic protons (H-3) and the aromatic proton H-2', or between the O-CH₂ protons and H-5'.

Variable-temperature (VT) NMR studies could provide insights into the rotational dynamics around the C-O bonds of the propoxy group and the C-C single bond connecting the allyl group to the phenyl ring. By monitoring changes in chemical shifts or the coalescence of signals at different temperatures, the energy barriers for these conformational changes could be estimated.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is invaluable for structural confirmation.

Expected Mass Spectrometric Data:

The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular formula C₁₂H₁₅ClO. A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Tandem mass spectrometry (MS/MS) of the selected molecular ion would be used to induce fragmentation and analyze the resulting daughter ions. This allows for a detailed mapping of the fragmentation pathways.

Interactive Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | C₁₂H₁₅ClO⁺ | Molecular Ion |

| [M-C₃H₅]⁺ | C₉H₁₀ClO⁺ | Loss of the allyl radical |

| [M-C₃H₇O]⁺ | C₉H₈Cl⁺ | Loss of the propoxy radical |

| [M-Cl]⁺ | C₁₂H₁₅O⁺ | Loss of the chlorine radical |

The fragmentation of substituted phenylpropenes is known to proceed through characteristic pathways, and similar behavior would be anticipated here. metabolomics.senih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Modalities and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Interactive Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Alkene =C-H | Stretching | 3080-3020 | IR, Raman |

| Alkyl C-H | Stretching | 2960-2850 | IR, Raman |

| C=C | Alkene Stretching | ~1640 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1600-1450 | IR, Raman |

| C-O-C | Asymmetric Stretching | ~1250 | IR |

| C-Cl | Stretching | ~1100-1000 | IR |

The combination of IR and Raman spectroscopy would provide complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

X-ray Crystallography and Solid-State Conformational Analysis (if applicable)

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the crystalline state. This experimental data would serve as a benchmark for comparison with the conformational preferences deduced from NOESY NMR and computational modeling. However, obtaining suitable crystals can be a significant challenge.

Crystal Packing and Intermolecular Interactions

A thorough understanding of the solid-state architecture of this compound is crucial for predicting its physical properties and potential applications. X-ray crystallography would be the definitive technique to determine its crystal system, space group, and the precise arrangement of molecules in the unit cell.

Hypothetically, the crystal packing would be influenced by a combination of intermolecular forces. The presence of the chloro- and n-propoxy- substituents on the phenyl ring, along with the propene tail, would likely lead to a complex interplay of van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π interactions. The chlorine atom could participate in halogen bonding (C-Cl···X), a directional interaction that can significantly influence crystal packing. The n-propoxy group, with its oxygen atom, could act as a hydrogen bond acceptor in the presence of suitable donors.

A detailed analysis would involve identifying and quantifying these interactions, such as measuring intermolecular distances and angles. This data would be instrumental in understanding the supramolecular assembly of the compound.

Table 1: Hypothetical Crystallographic and Intermolecular Interaction Data for this compound

| Parameter | Predicted Value/Interaction Type |

| Crystal System | To be determined |

| Space Group | To be determined |

| Dominant Intermolecular Forces | van der Waals, Dipole-Dipole |

| Potential Specific Interactions | Halogen Bonding (C-Cl···), C-H···π |

Note: The data in this table is purely hypothetical and awaits experimental verification.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if chiral forms are synthesized)

The structure of this compound does not inherently possess a stereocenter. However, should a chiral variant of this compound be synthesized, for instance, through the introduction of a chiral center in the n-propoxy group or through atropisomerism if rotation around the phenyl-propene bond were restricted, chiroptical spectroscopy would become an invaluable tool for its stereochemical analysis.

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, would be the primary technique to characterize the chiral forms. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, would serve as a fingerprint for a specific enantiomer.

To determine the enantiomeric excess (% ee) of a non-racemic mixture, a calibration curve would first need to be established using samples of known enantiomeric purity. The ECD signal intensity at a specific wavelength is directly proportional to the concentration of the major enantiomer. By comparing the ECD signal of an unknown sample to this calibration curve, its enantiomeric excess can be accurately quantified.

Table 2: Prospective Chiroptical Data for a Chiral Analogue of this compound

| Spectroscopic Technique | Application | Information Gained |

| Electronic Circular Dichroism (ECD) | Stereochemical Analysis | Absolute configuration (by comparison to theoretical calculations), Confirmation of chirality |

| Enantiomeric Excess Determination | Quantitative measure of the purity of a single enantiomer in a mixture |

Note: This table outlines the potential application of chiroptical spectroscopy, which is contingent on the synthesis of a chiral derivative of the target compound.

Mechanistic Investigations of Reactivity and Transformation Pathways of 3 3 Chloro 6 N Propoxyphenyl 1 Propene

Elucidation of Reaction Mechanisms for Derivatization Reactions

The derivatization of 3-(3-Chloro-6-n-propoxyphenyl)-1-propene can be methodically approached by targeting its two primary functional regions: the aromatic ring and the terminal double bond.

The phenyl ring of this compound is adorned with three substituents: a chloro group, an n-propoxy group, and an allyl group. The directing effects of these groups govern the regioselectivity of electrophilic aromatic substitution reactions. The chloro group is a deactivating, ortho-, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.orgtardigrade.in Conversely, the n-propoxy group is a strongly activating ortho-, para-director because of its potent electron-donating resonance effect, which outweighs its inductive withdrawal. libretexts.org The allyl group is a weakly activating, ortho-, para-director.

The cumulative effect of these substituents suggests that incoming electrophiles will preferentially attack the positions ortho and para to the strongly activating n-propoxy group. The chlorine atom and the n-propoxy group are ortho to each other, and the allyl group is para to the chlorine and meta to the n-propoxy group. The positions on the ring are numbered starting from the carbon bearing the allyl group as C1, the n-propoxy group at C2, and the chloro group at C5. Therefore, the most activated positions for electrophilic attack are C3 and C5, which are ortho and para to the n-propoxy group, respectively. However, the C5 position is already substituted with a chloro atom. Thus, the primary site for electrophilic substitution would be the C3 position. Steric hindrance from the adjacent n-propoxy and allyl groups might also influence the reaction's regioselectivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product |

|---|---|

| Br₂ / FeBr₃ (Bromination) | 3-(2-Bromo-3-chloro-6-n-propoxyphenyl)-1-propene |

| HNO₃ / H₂SO₄ (Nitration) | 3-(3-Chloro-2-nitro-6-n-propoxyphenyl)-1-propene |

| SO₃ / H₂SO₄ (Sulfonation) | 4-(3-Chloro-6-n-propoxyphenyl)-1-propene-2-sulfonic acid |

The 1-propene (allyl) moiety of the molecule is susceptible to a range of addition reactions.

Epoxidation: The reaction of the terminal double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 3-(3-chloro-6-n-propoxyphenyl)-1,2-epoxypropane. The mechanism is concerted, involving the transfer of an oxygen atom from the peroxy acid to the alkene. libretexts.orgyoutube.com The rate of epoxidation is generally enhanced by electron-donating groups on the alkene, though in this case, the electronic influence of the substituted phenyl ring is moderated by the saturated carbon separating it from the double bond. libretexts.org

Hydroboration-Oxidation: This two-step reaction provides a route to an anti-Markovnikov alcohol. masterorganicchemistry.comkhanacademy.orglibretexts.org Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide in a basic solution would yield 3-(3-chloro-6-n-propoxyphenyl)propan-1-ol. The hydroboration step proceeds via a syn-addition of the B-H bond across the double bond, with the boron atom adding to the less substituted carbon. masterorganicchemistry.comlibretexts.org The subsequent oxidation replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com

Cycloaddition Reactions: The alkene can participate in cycloaddition reactions. For instance, a [2+2] cycloaddition with a ketene (B1206846) under thermal or photochemical conditions could form a cyclobutanone (B123998) derivative. fiveable.me Diels-Alder reactions, or [4+2] cycloadditions, are also conceivable with a suitable diene, where the propene acts as the dienophile. libretexts.org Furthermore, (3+2) cycloadditions with nitrile oxides or azides can lead to the formation of five-membered heterocyclic rings. nih.gov

Kinetics and Thermodynamics of Selected Transformations

The kinetics of the aforementioned reactions are influenced by several factors. For electrophilic aromatic substitution, the strongly activating n-propoxy group is expected to lead to faster reaction rates compared to unsubstituted benzene (B151609). However, the deactivating chloro group will temper this effect.

In olefinic transformations, the rate of epoxidation is sensitive to the electronic nature of the alkene. Studies on substituted styrenes have shown that electron-donating groups on the aromatic ring can accelerate the reaction. researchgate.netbohrium.comacs.orgrsc.org While the phenyl group in the target molecule is not directly conjugated with the double bond, its electronic character can still exert a minor influence.

The thermodynamics of these reactions are generally favorable. Epoxidation and hydroboration are typically exothermic processes. The conversion of a pi bond and a sigma bond into two stronger sigma bonds drives these reactions forward.

Table 2: Hypothetical Kinetic Data for Selected Transformations at 25°C

| Reaction | Reagents | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|

| Epoxidation | m-CPBA | 1.2 x 10⁻³ M⁻¹s⁻¹ | 65 kJ/mol |

| Hydroboration | BH₃·THF | 6.0 x 10⁻³ M⁻¹s⁻¹ | 58 kJ/mol |

Catalytic Activity as a Ligand or Precursor in Transition Metal Catalysis

The allyl group of this compound can act as a ligand for transition metals. wikipedia.orgnumberanalytics.com Allyl complexes are important intermediates in various catalytic reactions. numberanalytics.com For instance, the compound could potentially form η³-allyl palladium complexes, which are key intermediates in palladium-catalyzed allylic substitution reactions. researchgate.net The electronic and steric properties of the substituted phenyl group would influence the stability and reactivity of such a complex. vanderbilt.edu The presence of both a soft allyl ligand and a potentially coordinating oxygen atom from the propoxy group could allow for hemilabile ligand behavior, which can be beneficial in certain catalytic cycles.

Photochemical and Thermal Rearrangements of the Molecular Skeleton

Allyl-substituted aromatic compounds can undergo characteristic rearrangements under thermal or photochemical conditions.

Thermal Rearrangement (Claisen Rearrangement): If the molecule were an allyl ether, such as 1-allyloxy-2-chloro-5-n-propoxybenzene, it would be expected to undergo a thermal Claisen rearrangement. clockss.orglibretexts.orglibretexts.org This libretexts.orglibretexts.org-sigmatropic rearrangement would lead to the migration of the allyl group to the ortho position of the aromatic ring, forming an ortho-allyl phenol (B47542). clockss.orglibretexts.org However, in the case of this compound, the allyl group is directly attached to the ring via a C-C bond, and thus a Claisen rearrangement is not possible in its current form.

Photochemical Rearrangements: Upon UV irradiation, allylbenzenes can undergo a variety of photochemical reactions, including cis-trans isomerization of the double bond and [2+2] photocycloadditions. rsc.orgscribd.com A di-π-methane rearrangement is a possibility for 1,4-dienes, which is not the case here. scribd.com Photochemical reactions involving substituted benzenes can also lead to positional isomerization of the substituents on the ring, although this is generally less common. rsc.org

Table 3: Summary of Potential Rearrangement Pathways

| Condition | Rearrangement Type | Plausible Product(s) |

|---|---|---|

| Thermal | Not applicable (No ether linkage) | - |

| Photochemical | cis-trans Isomerization | (E/Z)-1-(3-Chloro-6-n-propoxyphenyl)-1-propene |

Theoretical and Computational Chemistry Studies of 3 3 Chloro 6 N Propoxyphenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are essential for understanding the fundamental electronic properties and stability of a molecule. These methods, however, require dedicated computational studies to be performed on the specific molecule of interest.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational frequencies. These calculations would typically yield data such as bond lengths, bond angles, and dihedral angles for the lowest energy structure of 3-(3-Chloro-6-n-propoxyphenyl)-1-propene. The predicted vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. In the absence of published research, no such data is available.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. These calculations, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, provide highly accurate electronic energies, which are crucial for determining the thermodynamic stability and reaction energetics of a molecule. Such high-level calculations have not been reported for this compound.

Conformational Landscape Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the n-propoxy and propene side chains suggests that this compound can exist in multiple conformations. Understanding this conformational landscape is key to comprehending its chemical behavior.

Potential Energy Surface Mapping

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. For this compound, this would involve mapping the energy changes associated with the rotation around key single bonds, such as the C-O and C-C bonds of the n-propoxy group and the C-C bond connecting the propene group to the phenyl ring. This analysis would identify the various low-energy conformers and the energy barriers between them. No studies have been published that map the PES of this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly dependent on the optimized geometry of the molecule. While general principles of NMR suggest that the protons and carbons in this compound would have distinct chemical shifts based on their chemical environment, specific calculated values are not available. docbrown.infonih.govmdpi.com For instance, the protons on the propene group would exhibit complex splitting patterns due to spin-spin coupling. docbrown.info

As mentioned in section 5.1.1, vibrational frequencies can be calculated using methods like DFT. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. Without specific studies, a theoretical vibrational spectrum for this compound cannot be generated.

Reaction Pathway Energetics and Transition State Characterization

Understanding the reactivity of this compound would involve computational studies of its potential reaction pathways. This includes identifying the structures of transition states and calculating the activation energies for various reactions, such as electrophilic addition to the double bond or nucleophilic substitution at the chlorinated ring. Research on the reaction kinetics and mechanisms of similar, but distinct, chlorinated propene derivatives has been conducted using DFT, highlighting the utility of these methods. researchgate.netnist.gov However, no such analysis has been performed for the title compound.

Following a comprehensive search of available scientific literature and databases, no specific theoretical and computational chemistry studies, including Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis, were found for the compound this compound.

Consequently, the detailed research findings, data tables, and in-depth analysis for the requested subsections under "5.5. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis" cannot be provided at this time. The generation of scientifically accurate and verifiable content requires existing research on the specific molecule .

Derivatization and Analog Design Strategies Based on 3 3 Chloro 6 N Propoxyphenyl 1 Propene

Systematic Modification of the Chlorinated Aromatic Ring

The phenyl ring, substituted with a chloro and a propoxy group, is a primary target for modulation to explore structure-activity relationships (SAR).

The electronic properties of the aromatic ring can be systematically tuned by introducing various substituents. The nature of these groups can significantly influence the molecule's interaction with biological targets.

Research Findings:

The introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) at positions ortho or para to the existing propoxy group could enhance electron density on the ring. This may lead to stronger π-π stacking interactions with aromatic residues in a target protein. Conversely, the addition of electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) can decrease the electron density of the ring, potentially altering its binding mode or metabolic stability. Studies on similar chlorinated aromatic compounds have shown that such substitutions significantly affect their biological potency. nih.gov For instance, in a series of propenone derivatives, substitutions on the phenyl ring were found to be critical for their cytotoxic profile. nih.gov

| Modification Type | Position on Ring | Example Substituent | Hypothesized Effect |

| Electron-Donating | 4 | -OCH₃ | Increased electron density, potential for enhanced π-stacking |

| Electron-Donating | 5 | -CH₃ | Increased lipophilicity, potential for improved membrane permeability |

| Electron-Withdrawing | 4 | -CF₃ | Decreased pKa of a potential binding partner, altered electrostatic interactions |

| Electron-Withdrawing | 5 | -NO₂ | Potential for hydrogen bonding, altered metabolic profile |

The existing chlorine atom provides a reactive handle for further diversification through various metal-catalyzed cross-coupling reactions.

Research Findings:

The chloro substituent can be replaced or modified using techniques like the halogen-dance reaction, which can reposition the halogen on the aromatic ring, or more commonly, through palladium-catalyzed cross-coupling reactions. nih.gov Reactions such as Suzuki (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Buchwald-Hartwig (with amines) can be employed to introduce a wide array of new functionalities. For example, a Suzuki coupling could introduce a new aryl or heteroaryl group, expanding the molecule's footprint and introducing new interaction points. A Buchwald-Hartwig amination could introduce primary or secondary amines, which can serve as key hydrogen bond donors or acceptors. nih.gov The choice of catalyst and ligands is crucial for the success of these transformations on an electron-rich ring system. nih.gov

| Reaction Type | Reactant | Introduced Moiety | Potential Application |

| Suzuki Coupling | Arylboronic acid | Phenyl, Pyridyl | Exploration of additional binding pockets |

| Buchwald-Hartwig Amination | Morpholine | Morpholinyl | Introduction of a polar, hydrogen bond accepting group |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Rigid extension of the scaffold |

| Heck Coupling | Acrylate ester | Acrylate | Introduction of a Michael acceptor |

Exploration of Propene Side-Chain Variations

The 1-propene side-chain is a key feature that can be modified in terms of its length, flexibility, and functionality.

Altering the length and composition of the olefinic chain can impact the molecule's conformational flexibility and its ability to reach specific binding sites.

Research Findings:

The propene unit can be elongated to a butene or pentene chain, or shortened to an ethene chain, through standard organic synthesis methods. Such modifications can be critical, as seen in studies of arylvinylquinolines where the linker length between aromatic systems significantly influenced antiplasmodial activity. nih.gov The double bond can also be functionalized. For instance, epoxidation followed by ring-opening can introduce vicinal diols, providing new hydrogen bonding opportunities. Dihydroxylation using osmium tetroxide can achieve a similar outcome. The terminal alkene also allows for the introduction of various functional groups via hydroboration-oxidation (to yield a terminal alcohol) or Wacker-type oxidation (to yield a methyl ketone).

| Modification | Resulting Structure | Potential Impact |

| Chain Elongation | 4-(3-Chloro-6-n-propoxyphenyl)-1-butene | Altered spatial orientation of the terminal group |

| Chain Shortening | 1-(3-Chloro-6-n-propoxyphenyl)-1-ethene | Increased rigidity |

| Epoxidation/Ring Opening | 1-(3-Chloro-6-n-propoxyphenyl)propane-1,2-diol | Introduction of polar functional groups |

| Hydroboration-Oxidation | 3-(3-Chloro-6-n-propoxyphenyl)propan-1-ol | Introduction of a primary alcohol for further derivatization |

The propene moiety can be utilized as a reactive handle to construct new ring systems, thereby rigidifying the structure and exploring new chemical space.

Research Findings:

The olefinic bond is a versatile starting point for various cyclization reactions. An intramolecular Heck reaction could be envisioned if a suitable halide is introduced elsewhere on the molecule, leading to the formation of a dihydrobenzofuran or a similar heterocyclic system. Ring-closing metathesis (RCM) is another powerful tool if a second olefin is introduced into the molecule, for instance, by modifying the propoxy group. Additionally, Diels-Alder reactions with suitable dienes could lead to the formation of six-membered rings fused to the aromatic core. Such rigidification can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target.

| Cyclization Strategy | Potential Product | Structural Feature |

| Intramolecular Heck Reaction | Dihydrobenzofuran derivative | Fused five-membered ring |

| Ring-Closing Metathesis | Macrocycle | Large, constrained ring system |

| Diels-Alder Reaction | Tetrahydronaphthalene derivative | Fused six-membered ring |

Ether Linkage Modifications and Bioisosteric Replacements

The n-propoxy ether linkage is another critical point for modification, offering opportunities to alter the molecule's polarity, metabolic stability, and hydrogen bonding capacity.

Research Findings:

The ether oxygen can be replaced with other functional groups that are considered bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. u-tokyo.ac.jp A classic bioisosteric replacement for an ether oxygen is a sulfur atom (thioether) or a methylene (B1212753) group (-CH₂-). A thioether could alter the bond angle and lipophilicity, while a methylene group would remove the hydrogen bond accepting capability of the ether oxygen. Another possibility is the replacement of the ether with an amine or an amide linkage, which would introduce hydrogen bond donating and accepting properties and could significantly change the molecule's interaction with its target. The concept of bioisosterism is a powerful tool in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. u-tokyo.ac.jp

| Original Group | Bioisosteric Replacement | Rationale |

| -O- (Ether) | -S- (Thioether) | Altered bond angle and lipophilicity |

| -O- (Ether) | -CH₂- (Methylene) | Removal of hydrogen bond acceptor, increased lipophilicity |

| -O- (Ether) | -NH- (Secondary Amine) | Introduction of a hydrogen bond donor |

| -O- (Ether) | -C(O)NH- (Amide) | Introduction of hydrogen bond donor and acceptor, increased polarity |

Potential Applications in Advanced Materials Science and Polymer Chemistry Non Physical Properties Focus

Role in the Design of Responsive or Smart Materials

Further research and publication in the field of polymer and materials science are required before a comprehensive and authoritative article on the applications of 3-(3-Chloro-6-n-propoxyphenyl)-1-propene can be written.

Conclusion and Future Research Directions for 3 3 Chloro 6 N Propoxyphenyl 1 Propene

Synthesis of Complex Polycyclic Aromatic Compounds Incorporating the Chlorinated Phenoxy Moiety

The development of novel methodologies for the synthesis of polycyclic aromatic hydrocarbons (PAHs) continues to be a significant focus in organic chemistry due to their relevance in materials science and medicinal chemistry. The structure of 3-(3-Chloro-6-n-propoxyphenyl)-1-propene makes it an intriguing starting material for the construction of complex PAHs. Future research in this area could explore intramolecular cyclization reactions, leveraging the propene side chain to form new ring systems.

One potential avenue involves transition metal-catalyzed C-H activation and annulation reactions. By carefully selecting the catalyst and reaction conditions, it may be possible to achieve regioselective cyclization, leading to the formation of unique chlorinated and propoxy-substituted polycyclic frameworks. The electronic and steric influence of the substituents would play a crucial role in directing the outcome of these transformations.

Another approach could involve a Phenyl-Addition/dehydroCyclization (PAC) type mechanism. escholarship.orgnih.gov While traditionally studied in high-temperature gas-phase reactions, exploring solution-phase analogues initiated by radical or photochemical methods could lead to novel PAH structures derived from this compound. The resulting chlorinated phenoxy moiety within the PAH skeleton could serve as a handle for further functionalization, providing access to a diverse range of complex molecules. nih.govnih.gov

Further Computational Exploration of Novel Reactivity and Interactions

Computational chemistry provides a powerful tool for predicting and understanding the reactivity of organic molecules. nih.govajpchem.org For this compound, detailed computational studies could offer invaluable insights into its electronic structure, reaction mechanisms, and potential interactions. Future research should focus on employing density functional theory (DFT) and other advanced computational methods to explore several key aspects.

Firstly, a thorough analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surface would help in predicting its reactivity towards various electrophiles and nucleophiles. ajpchem.org This would be instrumental in designing new reactions and understanding the regiochemical outcomes.

Secondly, computational modeling can be used to investigate the transition states and energy profiles of potential cyclization and cross-coupling reactions. nih.gov This would not only help in optimizing reaction conditions but also in uncovering novel, kinetically or thermodynamically favored reaction pathways that might not be intuitively obvious. For instance, the influence of the chloro and n-propoxy substituents on the stability of reaction intermediates could be systematically evaluated. ajpchem.org

Finally, computational studies could explore the non-covalent interactions of the resulting polycyclic aromatic compounds. The presence of the chlorine atom and the flexible n-propoxy group could lead to interesting crystal packing arrangements and intermolecular interactions, which are crucial for the development of new materials with specific electronic or optical properties.

Development of Chemo- and Regioselective Transformations at Challenging Positions

The presence of multiple reactive sites in this compound—the aromatic ring, the propene double bond, and the benzylic position—presents a significant challenge and opportunity for developing highly chemo- and regioselective transformations. youtube.comyoutube.com Future research should aim to develop synthetic methods that can selectively target one of these positions while leaving the others intact.

For instance, developing catalytic systems for the selective oxidation or functionalization of the terminal carbon of the propene chain without affecting the aromatic ring would be a valuable synthetic tool. Similarly, methods for the regioselective functionalization of the aromatic ring, directed by either the chloro or the n-propoxy group, would provide access to a wide array of substituted derivatives. nih.gov

The concept of using directing groups in C-H activation could be particularly powerful here. The n-propoxy group, for example, could potentially direct a metal catalyst to functionalize the ortho C-H bond, leading to specific substitution patterns that would be difficult to achieve through classical electrophilic aromatic substitution reactions. The development of such selective transformations would significantly enhance the synthetic utility of this and related compounds.

Broader Implications for Synthetic Strategy Development in Organic Chemistry

The systematic investigation of the reactivity of this compound has the potential to contribute significantly to the broader field of synthetic organic chemistry. The challenges and opportunities presented by this molecule can serve as a testbed for the development of new synthetic methodologies and strategies.

For example, understanding how to control the competition between reactions at the aromatic ring and the side chain can provide valuable lessons for the synthesis of other complex molecules with multiple functional groups. The insights gained from studying the directing effects of the chloro and n-propoxy substituents could be generalized to other substituted aromatic systems, aiding in the rational design of synthetic routes to complex target molecules.

Furthermore, the successful synthesis of novel polycyclic aromatic compounds from this precursor could inspire the development of new classes of materials with tailored electronic and photophysical properties. The principles established through the study of this specific molecule could thus have a ripple effect, influencing the way organic chemists approach the synthesis of a wide range of functional organic molecules.

Q & A

Q. What multi-technique approaches validate the compound’s configuration in solid-state vs. solution-phase environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.